1-[2-(Trifluoromethyl)phenyl]ethanol is a chiral molecule existing in two enantiomeric forms: (R)-1-[2-(Trifluoromethyl)phenyl]ethanol and (S)-1-[2-(Trifluoromethyl)phenyl]ethanol. It serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive compounds. [, , , ] Notably, it acts as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []
1-[2-(Trifluoromethyl)phenyl]ethanol is an organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. This compound is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon that is also connected to two other carbon atoms. Its unique structure and properties make it relevant in various scientific fields, particularly in medicinal chemistry and materials science.
1-[2-(Trifluoromethyl)phenyl]ethanol can be synthesized through various methods, including chemical synthesis and biocatalytic processes. The trifluoromethyl group enhances the compound's lipophilicity, making it a valuable candidate for drug development and industrial applications. The compound belongs to the class of fluorinated alcohols, which are characterized by the presence of fluorine atoms that impart distinctive physical and chemical properties.
The molecular structure of 1-[2-(Trifluoromethyl)phenyl]ethanol features:
The mechanism of action for 1-[2-(Trifluoromethyl)phenyl]ethanol involves its interaction with biological targets, facilitated by the lipophilicity imparted by the trifluoromethyl group. This allows it to effectively penetrate cell membranes and interact with specific enzymes or receptors, potentially modulating their activity. The exact pathways depend on the application context, including drug discovery and development .
1-[2-(Trifluoromethyl)phenyl]ethanol has diverse applications:
The unique properties of 1-[2-(Trifluoromethyl)phenyl]ethanol make it an important compound in various scientific domains, reflecting its versatility and significance in modern chemistry.
Chemical reduction of ketone precursors represents the most straightforward approach to synthesizing 1-[2-(trifluoromethyl)phenyl]ethanol. The carbonyl group in 2-(trifluoromethyl)acetophenone undergoes nucleophilic attack by hydride donors, yielding the secondary alcohol. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent, typically employed in methanol or ethanol solvents at 0-25°C. This reaction achieves moderate to high yields (65-85%) within 1-3 hours but generates the racemic alcohol product [1].
For less reactive substrates or where higher reduction power is required, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether provides superior efficacy. The reaction proceeds vigorously at reflux temperatures (40-66°C), requiring careful quenching with aqueous solutions (e.g., Rochelle's salt) to liberate the product. LiAlH₄-mediated reductions consistently deliver yields exceeding 90% but necessitate stringent moisture-free conditions due to the reagent's pyrophoric nature [1] [2]. Both methods produce racemic 1-[2-(trifluoromethyl)phenyl]ethanol, necessitating resolution techniques if enantiopure material is required.
Table 1: Comparison of Hydride-Based Reduction Methods for 1-[2-(Trifluoromethyl)phenyl]ethanol Synthesis
Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantages/Limitations |
---|---|---|---|---|---|
NaBH₄ | Methanol/Ethanol | 0-25°C | 1-3 hours | 65-85% | Mild conditions; water-tolerant; lower cost |
LiAlH₄ | THF/Diethyl ether | 40-66°C | 0.5-2 hours | >90% | Higher reactivity; broader substrate scope; moisture-sensitive |
The fundamental limitation of hydride-based reductions lies in their production of racemic mixtures, as the planar ketone precursor allows hydride attack from both faces equally. Several strategies enhance yield and operational efficiency despite this stereochemical outcome. Substrate concentration optimization is critical; concentrations exceeding 1.5M often lead to diminished yields due to aggregation or side reactions, while concentrations below 0.5M sacrifice throughput [1].
Solvent engineering significantly influences reaction kinetics and purity. Polar protic solvents (ethanol, isopropanol) generally accelerate NaBH₄ reductions but may promote borate ester byproducts. Conversely, ethereal solvents optimize LiAlH₄ reactivity while minimizing alcoholysis. Implementing controlled addition techniques—slow addition of the hydride reagent to the ketone solution—mitigates exothermic decomposition and improves reproducibility. Post-reduction purification typically involves acid workup (dilute HCl) followed by extraction with ethyl acetate or dichloromethane, with final isolation via distillation or crystallization yielding >95% pure racemic alcohol [2].
Biocatalysis overcomes the enantioselectivity limitations of chemical reductions by leveraging the inherent chirality of enzymes. Recombinant E. coli BL21(DE3) expressing engineered carbonyl reductases (e.g., LXCAR-S154Y variant) demonstrates exceptional activity toward trifluoromethylated acetophenones. These systems utilize glucose or isopropanol as co-substrates for in situ cofactor regeneration (NAD(P)H recycling), enabling catalytic synthesis of enantiopure alcohol without external cofactor addition. Under optimized conditions (pH 7.0, 30°C), recombinant E. coli achieves >99.9% enantiomeric excess (ee) for the (R)-enantiomer at substrate concentrations up to 200 mM [6].
Yeast strains (e.g., Saccharomyces cerevisiae) and filamentous fungi (e.g., Geotrichum silvicola) offer broader substrate spectra but generally exhibit lower volumetric productivity. Immobilization techniques enhance their utility; yeast cells entrapped in calcium alginate beads maintain >80% activity after 10 reduction cycles, improving process economics [2]. Critical challenges include substrate/product toxicity and mass transfer limitations, addressed via medium engineering:
Table 2: Performance of Biocatalytic Systems for Enantioselective Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol
Biocatalyst | Substrate Concentration | Yield | ee (%) | Key Enhancement Strategy |
---|---|---|---|---|
E. coli BL21(DE3)/LXCAR-S154Y | 200 mM | 91.5% | >99.9% | Tween-20 + Choline chloride:Lys NADES |
Saccharomyces cerevisiae (immobilized) | 50 mM | 78% | 98.5% | Calcium alginate immobilization |
Geotrichum silvicola | 20 mM | 82% | >99% | pH-stat feeding of ketone |
Pseudomonas aeruginosa ZJPH1504 | 100 mM | 68% | 95% | Isopropanol co-solvent (15% v/v) |
Wild-type enzymes often lack sufficient activity or stereoselectivity for industrial-scale synthesis of 1-[2-(trifluoromethyl)phenyl]ethanol. Protein engineering addresses these limitations via rational design or directed evolution. The S154Y mutation in Leifsonia xyli carbonyl reductase (LXCAR) exemplifies rational design; substituting serine with tyrosine at position 154 enlarges the substrate-binding pocket and introduces π-π interactions with the trifluoromethylphenyl ring, enhancing (R)-selectivity and turnover number (kcat) by 6.3-fold [6] [8].
Directed evolution employs iterative rounds of mutagenesis and screening. Error-prone PCR of the Kluyveromyces thermotolerans carbonyl reductase gene generated variants with 18-fold higher activity toward 3'-(trifluoromethyl)acetophenone while maintaining >99% ee . Cofactor engineering complements enzyme optimization; switching cofactor specificity from NADPH to NADH via R38A/K39R mutations reduces cofactor costs by leveraging NADH’s lower price and higher stability [8].
Solvent engineering synergizes with enzyme engineering. Isopropanol-aqueous biphasic systems (15% v/v) dramatically increase substrate solubility while enabling in situ cofactor regeneration via substrate-coupled reduction (isopropanol → acetone). This approach shortens reaction times from 24 hours to 3 hours and boosts yields to 99.1% at 100 mM substrate concentration compared to 62.5% in aqueous buffer [6]. Permeabilization agents (e.g., 0.1% CTAB) further enhance mass transfer in whole-cell biocatalysts by disrupting outer membranes without denaturing intracellular enzymes.
Table 3: Enzyme Engineering Strategies for Enhanced Synthesis of (R)-1-[2-(Trifluoromethyl)phenyl]ethanol
Engineering Approach | Enzyme Source | Key Modification | Improvement Achieved |
---|---|---|---|
Site-Directed Mutagenesis | Leifsonia xyli carbonyl reductase | S154Y (active site enlargement) | 6.3-fold ↑ kcat; >99.9% ee (R) |
Directed Evolution | Kluyveromyces thermotolerans carbonyl reductase | Random mutagenesis (epPCR) | 18-fold ↑ activity; maintained >99% ee |
Cofactor Specificity Switch | Candida magnoliae carbonyl reductase | R38A/K39R (NADPH → NADH) | 70% ↓ cofactor cost; 2.1-fold ↑ activity with NADH |
Whole-Cell Permeabilization | E. coli BL21(DE3) | CTAB treatment (0.1% w/v) | 2.8-fold ↑ initial reaction rate |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: